1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1023431-52-8
VCID: VC5912812
InChI: InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H
SMILES: C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4
Molecular Formula: C21H14N2O3S
Molecular Weight: 374.41

1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

CAS No.: 1023431-52-8

Cat. No.: VC5912812

Molecular Formula: C21H14N2O3S

Molecular Weight: 374.41

* For research use only. Not for human or veterinary use.

1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione - 1023431-52-8

Specification

CAS No. 1023431-52-8
Molecular Formula C21H14N2O3S
Molecular Weight 374.41
IUPAC Name 1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H
Standard InChI Key QEJSJAQTUWGMFP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a six-membered diazinane ring (1,3-diazinane) with three ketone groups at the 2-, 4-, and 6-positions. The 1- and 3-positions are substituted with phenyl groups, while the 5-position features a thiophen-2-ylmethylidene moiety. This conjugation of aromatic and heteroaromatic systems imparts distinct electronic properties, influencing its reactivity and interactions .

Key Structural Features:

  • Diazinane core: Provides a rigid scaffold for functionalization.

  • Phenyl groups: Enhance hydrophobicity and π-π stacking potential.

  • Thiophene substituent: Introduces electron-rich regions for electrophilic reactions.

Spectroscopic Identification

Spectroscopic data for structurally analogous compounds (e.g., 1,3-bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione) reveal characteristic signals:

  • IR: Strong absorptions at 1,710–1,750 cm1^{-1} (C=O stretching) and 1,550–1,600 cm1^{-1} (C=C aromatic) .

  • 1^1H NMR: Resonances for phenyl protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.9–7.1 ppm), and methylidene protons (δ 6.5–6.7 ppm).

  • 13^{13}C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methylidene carbons (δ 110–120 ppm) .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and 1,3-diphenyl-1,3-diazinane-2,4,6-trione precursors. A representative protocol involves:

  • Precursor Preparation: 1,3-Diphenylbarbituric acid (5,5-diphenyl-1,3-diazinane-2,4,6-trione) is synthesized by reacting phenylurea with diethyl malonate under acidic conditions .

  • Knoevenagel Condensation: The precursor reacts with thiophene-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the methylidene linkage.

1,3-Diphenylbarbituric acid+Thiophene-2-carbaldehydeBaseTarget Compound\text{1,3-Diphenylbarbituric acid} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{Base}} \text{Target Compound}

Industrial-Scale Manufacturing

Industrial production often employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times (2–4 hours). Key advantages include:

  • Temperature Control: Precise management of exothermic reactions.

  • Scalability: Suitable for multi-kilogram batches.

  • Safety: Minimized handling of reactive intermediates.

Chemical Reactivity and Functionalization

Nucleophilic Additions

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: Analogous compounds (e.g., 5,5-diphenylbarbituric acid derivatives) exhibit inhibitory activity against tyrosine kinases, suggesting potential in oncology .

  • Antimicrobial Activity: Thiophene-containing diazinanes demonstrate moderate efficacy against Staphylococcus aureus and Escherichia coli .

Material Science

  • Organic Electronics: The conjugated system facilitates charge transport, making it a candidate for organic field-effect transistors (OFETs).

  • Coordination Polymers: Metal complexes (e.g., with Cu2+^{2+}) form frameworks with applications in gas storage .

Physicochemical Properties

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight374.41 g/mol
Melting Point220–225°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF
logP (Octanol-Water)2.9
Crystal SystemMonoclinic

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